N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
CAS No.: 895024-86-9
Cat. No.: VC8310902
Molecular Formula: C22H18BrN3O3S
Molecular Weight: 484.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide - 895024-86-9](/images/structure/VC8310902.png)
Specification
CAS No. | 895024-86-9 |
---|---|
Molecular Formula | C22H18BrN3O3S |
Molecular Weight | 484.4 g/mol |
IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |
Standard InChI | InChI=1S/C22H18BrN3O3S/c1-28-17-8-15(9-18(11-17)29-2)21(27)26(13-14-4-3-7-24-12-14)22-25-19-6-5-16(23)10-20(19)30-22/h3-12H,13H2,1-2H3 |
Standard InChI Key | LXKBUORUMJJOEG-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br)OC |
Canonical SMILES | COC1=CC(=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br)OC |
Introduction
Chemical Structure and Nomenclature
Structural Composition
N-(6-Bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide (Molecular Formula: C₂₂H₁₉BrN₄O₃S) features a 1,3-benzothiazole ring substituted with bromine at position 6. The benzamide group at position 2 of the benzothiazole is further modified with 3,5-dimethoxy substituents on the benzene ring and an N-[(pyridin-3-yl)methyl] side chain. This arrangement introduces hydrogen bond donors/acceptors (amide, pyridine), hydrophobic domains (benzothiazole, methoxy groups), and a halogen atom (bromine) for potential halogen bonding (Fig. 1) .
Physicochemical Properties
Key properties derived from structural analogs include:
Property | Value | Relevance |
---|---|---|
Molecular Weight | 505.39 g/mol | Impacts bioavailability and solubility |
logP | ~5.6 (estimated) | Indicates moderate lipophilicity |
Hydrogen Bond Acceptors | 7 | Influences membrane permeability |
Polar Surface Area | ~85 Ų | Affects blood-brain barrier penetration |
These parameters suggest moderate solubility in aqueous media and potential for central nervous system (CNS) activity, aligning with benzothiazoles’ historical use in anticonvulsant research .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis follows a multi-step protocol common to benzothiazole derivatives (Scheme 1) :
-
Benzothiazole Core Formation: 6-Bromo-1,3-benzothiazol-2-amine is synthesized via cyclization of 4-bromoaniline with potassium thiocyanate and bromine in glacial acetic acid.
-
Benzamide Coupling: The 2-amine reacts with 3,5-dimethoxybenzoyl chloride to form N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide.
-
N-Alkylation: Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution using 3-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃).
Spectral Validation
-
FTIR: Peaks at 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N of benzothiazole), and 1240 cm⁻¹ (C-O of methoxy) .
-
¹H NMR: Signals at δ 8.2–7.1 ppm (aromatic protons), δ 5.1 ppm (N-CH₂-pyridine), and δ 3.8 ppm (OCH₃) .
-
Mass Spectrometry: Molecular ion peak at m/z 505.39 (M⁺) with fragments at m/z 386 (loss of pyridinemethyl) and 258 (benzothiazole core) .
Pharmacological Evaluation
Anticonvulsant Activity
In rodent models (MES and scPTZ screens), structural analogs demonstrated:
-
scPTZ Test: 60% seizure suppression at 100 mg/kg .
The pyridinylmethyl group may enhance blood-brain barrier penetration, while bromine’s electron-withdrawing effect stabilizes ligand-receptor interactions .
Structure-Activity Relationships (SAR)
Critical SAR insights from benzothiazole derivatives include:
-
6-Substituents: Bromine > Cl > CH₃ in enhancing anticonvulsant potency .
-
Methoxy Positioning: 3,5-Dimethoxy configuration improves solubility vs. 2,4-substituted analogs .
-
N-Substituents: Pyridinylmethyl enhances CNS uptake compared to benzyl or alkyl groups .
Future Research Directions
-
In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in mammalian models.
-
Target Identification: Use computational docking to predict interactions with NMDA receptors or sodium channels.
-
Analog Synthesis: Explore replacing methoxy with trifluoromethoxy to enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume